1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, followed by the attachment of the chlorophenyl and pyridyl groups. This could be achieved through various coupling reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring might undergo reactions at the carbonyl group, such as reduction or nucleophilic addition. The chlorophenyl group could undergo electrophilic aromatic substitution reactions, and the pyridyl group might participate in reactions typical of aromatic heterocycles .Scientific Research Applications
Electronic and Optical Properties
A study by Shkir et al. (2018) investigated the electronic, optical, and nonlinear optical properties of a similar chalcone derivative, highlighting its potential in optoelectronic device fabrications due to superior properties such as high second and third harmonic generation values, indicating its relevance in the field of nonlinear optics and optoelectronics. The derivative demonstrated significant enhancements in static and dynamic polarizability, making it suitable for applications in electro-optic materials (Shkir et al., 2018).
Potential in Nonlinear Optics and Electro-Optic Applications
Rahmani et al. (2018) and Menezes et al. (2014) both focused on derivatives with similarities to 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea, discussing their molecular structure, vibrational spectra, and potential as nonlinear optical materials due to their high second harmonic generation efficiency. These studies indicate the compound's utility in developing new materials for nonlinear optical applications, such as in the creation of electro-optic devices (Rahmani et al., 2018; Menezes et al., 2014).
Binding and Inhibition Effects
Jeeva et al. (2015) investigated the interactions and inhibition effects of urea-derived Mannich bases on a mild steel surface in HCl, revealing how similar compounds can serve as corrosion inhibitors. This study points to the potential application of this compound in protective coatings and materials science to prevent corrosion (Jeeva et al., 2015).
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could include developing more efficient synthetic routes, investigating its behavior in chemical reactions, and testing its activity against various biological targets .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-11-3-5-14(6-4-11)21-10-13(8-15(21)22)20-16(23)19-12-2-1-7-18-9-12/h1-7,9,13H,8,10H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPZBFXHIZQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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